(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride
Overview
Description
“®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is a chemical compound. It is similar to “®-2-amino-3-hydroxypropanoate” which has a molecular formula of C3H6NO31. This compound is also related to “2-Amino-3-hydroxypropanal” with a molecular formula of C3H7NO22. Another similar compound is “®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride” which is used in scientific research, including drug development, organic synthesis, and biochemical studies3.
Synthesis Analysis
The synthesis analysis of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is not directly available. However, related compounds such as “tert-butyl 2-amino-3-hydroxypropanoate hydrochloride” and “®-Methyl-2-amino-3-hydroxypropanoate hydrochloride” are used in scientific research45.Molecular Structure Analysis
The molecular structure of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is not directly available. However, the molecular formula of a similar compound, “®-2-amino-3-hydroxypropanoate”, is C3H6NO31. Another related compound, “2-Amino-3-hydroxypropanal”, has a molecular formula of C3H7NO22.Chemical Reactions Analysis
The chemical reactions involving “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, related compounds such as “2-Amino-3-hydroxypropanal” and “®-2-amino-3-hydroxypropanoate” are used in various chemical reactions62.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, a similar compound, “2-Amino-3-hydroxypropanal”, has a density of 1.2±0.1 g/cm3, a boiling point of 265.0±30.0 °C at 760 mmHg, and a flash point of 114.0±24.6 °C2.Scientific Research Applications
Chiral Synthesis and Chemical Research
Enantioselective Synthesis : A practical, scalable synthesis of enantiomerically enriched compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride" demonstrates advancements in asymmetric synthesis techniques. One study highlights the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing a key step involving diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).
Chemo-Enzymatic Routes : The chemo-enzymatic synthesis of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for antidepressant drugs, involves chemical synthesis of a racemic substrate and enzymatic preparation of the S-isomer using Porcine pancreas lipase. This method optimizes reaction conditions such as temperature and pH for efficient resolution of the substrate (Zhao, Ma, Fu, & Zhang, 2014).
Biocatalysis and Enzymatic Synthesis
Enzyme-Catalyzed Synthesis : Enzymatic methods have been employed to synthesize optically active derivatives of compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride". For instance, recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase were used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, showcasing the potential of biocatalysis in achieving high yields of chiral intermediates (Yamamoto, Matsuyama, & Kobayashi, 2002).
Biocatalyst Research for ACE Inhibitors : Research on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an intermediate for ACE inhibitors like enalapril and lisinopril, summarizes developments in using biocatalysts for the production of such chiral intermediates. This underscores the importance of enzymatic approaches in pharmaceutical synthesis (Zhao Jin-mei, 2008).
Safety And Hazards
The safety and hazards of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, a related compound, “®-Methyl-2-amino-3-hydroxypropanoate hydrochloride”, is classified as a dangerous compound7.
Future Directions
The future directions of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, related compounds such as “®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride” are used in various applications, including drug development, organic synthesis, and biochemical studies, indicating potential future directions3.
Please note that the information provided is based on the available data and may not be fully applicable to “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride”. For a more accurate analysis, specific studies and experiments on this compound are required.
properties
IUPAC Name |
ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719230 | |
Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride | |
CAS RN |
104055-46-1 | |
Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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